1-Acetyl-2-methylazepane-2-carboxylic acid

描述

Chemical Identity and Nomenclature

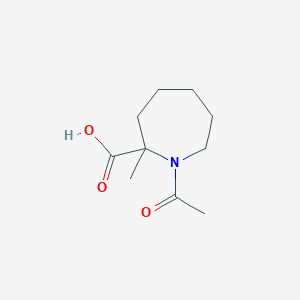

This compound represents a structurally complex seven-membered heterocyclic compound characterized by its distinctive functional group arrangement and ring system. The compound bears the Chemical Abstracts Service registry number 1159824-79-9, establishing its unique identity within chemical databases and research literature. The molecular structure consists of a fundamental azepane ring, which itself constitutes a seven-membered saturated heterocycle containing one nitrogen atom, modified by the presence of an acetyl group at the first position, a methyl substituent at the second position, and a carboxylic acid group also located at the second position of the ring system.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature systems recognize this compound under several designations, including the systematic name 1-hydrogen-azepine-2-carboxylic acid, 1-acetylhexahydro-2-methyl-, which emphasizes the saturated nature of the azepine ring system. The compound also appears in chemical literature under variations such as 1-acetyl-2-methyl-2-azepanecarboxylic acid, reflecting different approaches to systematic naming while maintaining chemical accuracy.

The molecular formula C₁₀H₁₇NO₃ provides essential information about the atomic composition, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the structural complexity arising from the combination of the azepane ring backbone with the acetyl and carboxylic acid functional groups. The molecular weight of 199.25 grams per mole positions this compound within a moderate molecular weight range typical of small molecule pharmaceutical intermediates and research chemicals.

Historical Context in Heterocyclic Chemistry

The development of seven-membered heterocyclic chemistry traces its origins to the early nineteenth century, establishing a foundation for understanding compounds like this compound within broader chemical research contexts. The origin of heterocyclic chemistry was found when organic chemistry developed during 1800, with significant early discoveries including Brugnatelli's separation of alloxan from uric acid in 1818. These pioneering investigations established the fundamental principles that would later guide the synthesis and characterization of complex heterocyclic systems including azepane derivatives.

The progression of heterocyclic chemistry continued throughout the nineteenth century with notable achievements that laid groundwork for azepane research. In 1832, Dobereiner produced furan compounds using sulfuric acid with starch, while Runge collected pyrrole using dry distillation in 1834. These early synthetic efforts demonstrated the potential for constructing diverse heterocyclic frameworks, establishing methodological approaches that would eventually extend to seven-membered ring systems. The systematic study of nitrogen-containing heterocycles gained momentum through the twentieth century, particularly following Friedlander's supersession of the agriculture industry with synthetic chemistry through the production of indigo dye around 1906.

Seven-membered heterocyclic azepine and its derivatives have demonstrated great pharmacological and therapeutic implications throughout their research history. The systematic investigation of azepane chemistry has involved literature spanning the last fifty years, exploiting various synthetic methodologies for the construction of these challenging ring systems. Most synthetic mechanisms have involved ring expansion of either five or six-membered compounds using various methods such as thermal activation, photochemical processes, and microwave irradiation. These methodological developments have enabled the preparation of diverse azepane derivatives, including compounds with functional group patterns similar to those found in this compound.

The emergence of azepane chemistry as a distinct research area reflects the broader evolution of heterocyclic synthesis methodology. Trihydroxylated and tetrahydroxylated azepanes were prepared for the first time by Paulsen and Todt in 1967 and have been extensively studied in the last decade. These early synthetic achievements demonstrated the feasibility of constructing complex functionalized azepane derivatives, establishing precedents for the development of compounds bearing multiple functional groups like acetyl and carboxylic acid substituents. The systematically designed synthetic schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, and related structures using similar synthetic strategies developed by various research groups.

Position Within Azepane Derivative Research

This compound occupies a distinctive position within the contemporary landscape of azepane derivative research, representing both synthetic accessibility and structural complexity that characterizes modern heterocyclic chemistry. Azepane-based compounds have demonstrated a variety of pharmacological properties, and their derivatives possess a high degree of structural diversity, making them useful for the discovery of new therapeutic agents. The development of new less toxic, low-cost and highly active azepane-containing analogs has emerged as a hot research topic in medicinal chemistry, with more than 20 azepane-based drugs having been approved by regulatory authorities and widely used to treat various types of diseases.

The structural features of this compound align with current research trends emphasizing multifunctional azepane derivatives. Recent developments of azepane-based compounds span a wide range of therapeutic applications, including anticancer, antitubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as histamine H₃ receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs and other miscellaneous applications. The presence of both acetyl and carboxylic acid functional groups in this compound provides multiple sites for potential biological interaction and synthetic modification, positioning it favorably within structure-activity relationship studies that guide drug discovery efforts.

Contemporary synthesis methodology for azepane derivatives has evolved to incorporate sophisticated catalytic approaches that enable precise control over stereochemistry and functional group placement. The first enantioselective organocatalyzed domino synthesis of azepane moieties has been reported, utilizing a temporary-bridge strategy based on a conceptually original annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals. These synthetic advances demonstrate the potential for accessing complex azepane derivatives with precise structural control, enabling the preparation of compounds like this compound with defined stereochemical and functional group arrangements.

The research significance of azepane derivatives extends beyond pharmaceutical applications to encompass broader synthetic methodology development. Azepane derivatives synthesized via rhodium-catalyzed cycloaddition provide efficient yields compared to gold-catalyzed isomerization and palladium-catalyzed condensation reactions. The utilization of organometallic catalysis for azepane construction has enabled access to diverse structural variants, with recyclable catalyst systems offering cost-efficient synthetic approaches. These methodological advances position compounds like this compound within a rapidly evolving synthetic landscape that continues to expand the accessible chemical space for azepane-based research.

Structure

2D Structure

属性

IUPAC Name |

1-acetyl-2-methylazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-7-5-3-4-6-10(11,2)9(13)14/h3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBDSYXZRZQYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCC1(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674201 | |

| Record name | 1-Acetyl-2-methylazepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-79-9 | |

| Record name | 1-Acetyl-2-methylazepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazine Derivative Route and Catalytic Reduction

One documented approach starts from a hydrazine derivative of a hexahydro-1-methyl-azepine compound, which is subsequently converted into the target compound through catalytic hydrogenation and hydrolysis steps.

- Starting Material: 1-acetyl-2-(hexahydro-1-methyl-azepine-4-ylidene)hydrazine.

- Solvent: Acetic acid.

- Catalyst: Platinum oxide (0.10 g).

- Procedure:

- Dissolve the hydrazine derivative in acetic acid.

- Add platinum oxide catalyst.

- Conduct catalytic hydrogenation under controlled conditions.

- After reaction, perform hydrolysis by adding concentrated hydrochloric acid and refluxing under nitrogen for 7 hours.

- Remove solvent under reduced pressure.

- Make the residue alkaline with saturated potassium carbonate solution.

- Extract the product using an organic solvent like dichloromethane.

- Dry and vacuum distill the organic phase to isolate the desired compound.

- Yield: Approximately 64.9% for the hydrazine intermediate.

- Characterization: Boiling point 80–85 °C at 0.25–0.35 mmHg; NMR and mass spectrometry confirm structure.

This method is detailed in Japanese patent JPH07316137A and involves classical hydrazone formation, catalytic reduction, and acid/base extraction techniques to purify the azepane derivative.

Pyrrolidine-2-carboxylic Acid Derivative Preparation as Analogous Methodology

Patent EP3015456A1 describes preparation methods for pyrrolidine-2-carboxylic acid derivatives, which share structural and synthetic similarities with azepane carboxylic acids.

-

- Use of protected intermediates such as tert-butoxycarbonyl (Boc) derivatives.

- Stepwise functional group transformations including alkylation, acylation, and hydrolysis.

- Control of stereochemistry at chiral centers.

- Application of classical organic synthesis techniques such as nucleophilic substitution, ester hydrolysis, and amide bond formation.

Implication: These methods provide a framework for synthesizing azepane carboxylic acids by analogy, particularly for controlling stereochemistry and functional group installation.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazine derivative reduction and hydrolysis | 1-acetyl-2-(hexahydro-1-methyl-azepine-4-ylidene)hydrazine | Platinum oxide, HCl, K2CO3, CH2Cl2 | Reflux with HCl under N2, alkaline extraction | ~65 | Classical hydrazone reduction and extraction |

| Malonic ester synthesis (conceptual) | Malonic ester derivatives | Alkyl halides, base, acid | Deprotonation, alkylation, hydrolysis, decarboxylation | Variable | Adaptable for substituted azepane carboxylic acids |

| Pyrrolidine-2-carboxylic acid analog synthesis | Boc-protected pyrrolidine derivatives | Various organic reagents | Multi-step synthesis with protection/deprotection | 46–56 | Provides stereochemical control and functionalization |

Detailed Research Findings and Notes

- The hydrazine derivative route is well-documented with precise experimental conditions and characterization data, making it a reliable method for preparing 1-acetyl-2-methylazepane-2-carboxylic acid or closely related compounds.

- The malonic ester synthesis, while classical, offers a versatile synthetic strategy that could be tailored for azepane ring systems by selecting appropriate esters and alkylating agents.

- Analogous methods from pyrrolidine carboxylic acid derivatives demonstrate the importance of protecting groups and stereochemical control, which are critical for synthesizing chiral azepane derivatives with high purity and yield.

- The use of catalytic hydrogenation with platinum oxide and subsequent acid/base workup is a common theme in the preparation of nitrogen-containing heterocycles with carboxylic acid functionality.

- Extraction and purification steps involving dichloromethane and vacuum distillation are standard for isolating the final product in high purity.

化学反应分析

Types of Reactions: 1-Acetyl-2-methylazepane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives, including halogenated or alkylated compounds.

科学研究应用

Chemistry

1-Acetyl-2-methylazepane-2-carboxylic acid serves as a building block for the synthesis of more complex organic compounds. Its unique structure allows for:

- Synthesis of Derivatives : The compound can be modified through nucleophilic substitution reactions, leading to various derivatives which can be explored for different chemical properties.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2CrO4 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols, amines |

| Substitution | Various nucleophiles | Diverse derivatives |

Biology

In biological research, this compound can be utilized to study metabolic pathways and biological systems. Its role as an intermediate in the synthesis of bioactive molecules makes it significant in medicinal chemistry.

- Potential Drug Development : Due to its structural similarity to other biologically active compounds, it may serve as a lead compound in drug discovery efforts targeting various diseases.

Industry

This compound has potential applications in industrial chemistry for producing various chemicals and materials:

- Polymer Production : It can be used as a monomer in the synthesis of polymers with specific properties.

- Chemical Intermediates : The compound may serve as an intermediate in the production of agrochemicals or pharmaceuticals.

Case Study 1: Synthesis of Bioactive Compounds

In a recent study published in Organic & Biomolecular Chemistry, researchers demonstrated the utility of this compound as a precursor for synthesizing novel bioactive molecules. The study highlighted its role in creating compounds with enhanced biological activity compared to existing drugs .

Case Study 2: Industrial Applications

A report from Sigma-Aldrich indicated that this compound is being explored for its potential use in the development of new polymer materials with desirable mechanical properties . The findings suggest that the incorporation of this compound into polymer matrices could lead to improved performance characteristics.

作用机制

The mechanism by which 1-acetyl-2-methylazepane-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical studies.

相似化合物的比较

Structural Analogues in Heterocyclic Chemistry

The provided evidence highlights two related carboxylic acid derivatives:

Key Comparisons :

- Ring Size and Flexibility : The azepane derivative’s larger ring may confer greater conformational adaptability compared to rigid pyrimidine or bicyclic β-lactam systems.

- Applications : While β-lactams () are established antibiotics, pyrimidine carboxylic acids () are often intermediates in agrochemical synthesis. The azepane derivative’s applications remain speculative but could include protease inhibition or neuropharmacology.

Physicochemical and Pharmacokinetic Properties

No experimental data for the target compound is provided. However, inferences can be drawn:

- Solubility: The carboxylic acid group enhances water solubility relative to non-acid analogues. Pyrimidine derivatives () often exhibit moderate solubility due to aromaticity, while β-lactams () vary widely depending on substituents.

- Metabolic Stability : The azepane’s acetyl group may undergo hydrolysis, a pathway absent in chlorine-substituted pyrimidines. β-Lactams are prone to enzymatic degradation by β-lactamases .

生物活性

1-Acetyl-2-methylazepane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features that may confer unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring with an acetyl and a carboxylic acid functional group. Its molecular formula is C9H15NO3. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Research indicates that compounds with similar structures have shown promise in acting as positive allosteric modulators for neurotransmitter receptors, enhancing their activity in a concentration-dependent manner.

Case Studies and Research Findings

- Neuropharmacological Studies : A study evaluating the effects of azepane derivatives on neurotransmitter systems found that certain modifications to the azepane structure can enhance binding affinity to GABA receptors, suggesting potential anxiolytic effects .

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. For instance, one derivative showed an inhibition zone of 15 mm against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Toxicological Assessment : Toxicity studies conducted on animal models revealed that doses up to 2000 mg/kg did not result in significant adverse effects or structural damage to vital organs. This suggests a favorable safety profile for further pharmacological exploration .

Data Table: Biological Activities and Effects

常见问题

Q. What are the key considerations for synthesizing 1-Acetyl-2-methylazepane-2-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves acetylation of 2-methylazepane-2-carboxylic acid under acidic or basic catalysis. Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of acetylating agents) is critical. For example, using anhydrous conditions with acetic anhydride in dichloromethane at 0–5°C minimizes side reactions. Post-synthesis, purification via recrystallization or HPLC (using C18 columns with acetonitrile/water gradients) ensures high purity. Validate purity using NMR (¹H/¹³C) and LC-MS, comparing peaks to reference spectra of structurally related azepane derivatives .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow strict safety protocols: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Regularly monitor stability via TLC or FTIR to detect hydrolysis or oxidation byproducts. Disposal must comply with institutional guidelines for organic carboxylic acids .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 to confirm acetyl and methyl group positions.

- LC-MS : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks.

- FTIR : Identify carbonyl (C=O) stretches (1680–1720 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹, if present).

Cross-validate results with computational modeling (e.g., DFT for vibrational spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns or unexpected IR peaks) be systematically resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. For NMR, compare spectra in multiple solvents (e.g., DMSO vs. CDCl3) to assess conformational changes. For IR, isolate potential degradation products via column chromatography and re-analyze. Use 2D NMR (COSY, HSQC) to assign overlapping signals. If unexpected peaks persist, conduct X-ray crystallography (if crystalline) to confirm molecular geometry .

Q. What experimental strategies are recommended to study the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer : Design a matrix of stability tests:

- pH : Prepare buffered solutions (pH 1–12) and incubate samples at 25°C/37°C. Monitor degradation kinetics via UV-Vis (λmax for carboxylic acid/acetyl groups) or HPLC.

- Temperature : Conduct accelerated stability studies (40–60°C) and extrapolate using the Arrhenius equation.

Conflicting data (e.g., faster degradation in acidic vs. basic conditions) may indicate competing hydrolysis pathways. Use kinetic modeling (e.g., pseudo-first-order plots) to identify dominant mechanisms .

Q. How can surface adsorption effects (e.g., on glassware or HPLC columns) impact experimental reproducibility, and how can these be mitigated?

- Methodological Answer : Adsorption to labware surfaces may reduce recovery rates or alter reaction kinetics. Pre-treat glassware with silanizing agents to minimize binding. For HPLC, use low-adsorption vials and mobile phase additives (0.1% trifluoroacetic acid) to improve peak symmetry. Quantify adsorption losses via mass balance calculations (e.g., comparing theoretical vs. experimental yields). Advanced surface analysis (e.g., ToF-SIMS) can map adsorption hotspots .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions (e.g., pKa or logP) and experimental measurements?

- Methodological Answer : Computational models (e.g., COSMO-RS for pKa) may fail to account for solvent-specific interactions or steric effects in azepane derivatives. Experimentally determine pKa via potentiometric titration in ionic strength-adjusted solutions. For logP, use shake-flask method with octanol/water partitioning and validate via HPLC retention time correlation. Document deviations and refine computational parameters (e.g., solvent radius) to improve predictive accuracy .

Experimental Design

Q. What advanced techniques are suitable for probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use biophysical assays:

- SPR (Surface Plasmon Resonance) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Model binding poses using AMBER or GROMACS.

Cross-correlate results with enzymatic inhibition assays (e.g., fluorogenic substrates) to validate functional impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。